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molecular formula C6H8N2O2 B8541850 1,3-Dimethylimidazolium-4-carboxylate CAS No. 51800-34-1

1,3-Dimethylimidazolium-4-carboxylate

Cat. No. B8541850
M. Wt: 140.14 g/mol
InChI Key: DRNBMZDLYPBIHO-UHFFFAOYSA-N
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Patent
US06022988

Procedure details

622 g (4.5 mol) of isophorone and 3.61 g (25.8 mmol) of 1,3-dimethylimidazolium-4-carboxylate were placed in a reaction vessel and a mixture of 207.3 g (1.5 mol) of isophorone and 81.0 g (3 mol) of hydrogen cyanide was added at 120° C. over a period of about 120 minutes. The mixture was subsequently stirred further for about 120 minutes at 120° C. After cooling, the HCN concentration was determined by titration. Free hydrocyanic acid could no longer be detected (HCN conversion>99.9%). After addition of 2.0 g of 85% strength H3PO4, the reaction product was distilled at 0.1 hPa. This gave 473 g of 3-cyano-3,5,5-trimethylcyclohexanone (95.4% based on HCN used).
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
207.3 g
Type
reactant
Reaction Step Two
Quantity
81 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5]C(C)=[CH:3]1.C[N+:12]1[CH:16]=[C:15]([C:17]([O-])=O)N(C)C=1.C#N>>[CH3:5][C:6]1([CH3:8])[CH2:7][C:15]([C:16]#[N:12])([CH3:17])[CH2:3][C:2](=[O:1])[CH2:9]1

Inputs

Step One
Name
Quantity
622 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
Quantity
3.61 g
Type
reactant
Smiles
C[N+]1=CN(C(=C1)C(=O)[O-])C
Step Two
Name
Quantity
207.3 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
Quantity
81 g
Type
reactant
Smiles
C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred further for about 120 minutes at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 120° C. over a period of about 120 minutes
Duration
120 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the HCN concentration
ADDITION
Type
ADDITION
Details
After addition of 2.0 g of 85% strength H3PO4
DISTILLATION
Type
DISTILLATION
Details
the reaction product was distilled at 0.1 hPa

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
Smiles
CC1(CC(=O)CC(C1)(C)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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